molecular formula C19H22N2O4 B2467186 N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 1448065-86-8

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxyphenyl)oxalamide

Cat. No.: B2467186
CAS No.: 1448065-86-8
M. Wt: 342.395
InChI Key: MNAMZDPKZHYKHS-UHFFFAOYSA-N
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Description

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C19H22N2O4 and its molecular weight is 342.395. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

  • Synthesis and Characterization : A study focused on the molecular characteristics and structural parameters of a similar compound, (2-methoxyphenyl)oxalate. It was characterized using various spectroscopic techniques and single crystal X-ray diffraction. This research is vital for understanding the chemical behavior of related compounds like N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxyphenyl)oxalamide (Şahin, Kantar, Şaşmaz, & Büyükgüngör, 2015).

Synthetic Methodologies

  • Novel Synthetic Approaches : Research presented a novel synthetic approach for producing di- and mono-oxalamides, which could be applicable to the synthesis of compounds like this compound. This method is operationally simple and high yielding (Mamedov et al., 2016).

Catalysis and Chemical Reactions

  • Catalyst in Hydrogenation : A study on the hydrogenation of dimethyl oxalate to produce 2-methoxyethanol using copper-based zirconia catalysts highlights the potential use of similar oxalamide compounds in catalytic processes (Cui, Wen, Chen, & Dai, 2014).

Polymer and Material Science

  • Light-Switchable Polymers : Research on a cationic polymer that can switch to a zwitterionic form upon light irradiation indicates the potential for compounds like this compound in the development of responsive materials (Sobolčiak et al., 2013).

Pharmaceutical and Medicinal Chemistry

  • Nonpeptide Antagonist Development : A study on CP-96,345, a nonpeptide antagonist of the substance P (NK1) receptor, demonstrates the potential of structurally related compounds, like this compound, in the development of new pharmaceuticals (Snider et al., 1991).

Environmental and Analytical Chemistry

  • Extraction and Purification Technologies : A novel solvent system for selective UO2+ extraction featuring similar compounds suggests potential applications in environmental and analytical chemistry (Zhang, Yuan, Chai, & Shi, 2016).

Properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-13-8-4-5-9-14(13)17(25-3)12-20-18(22)19(23)21-15-10-6-7-11-16(15)24-2/h4-11,17H,12H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAMZDPKZHYKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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